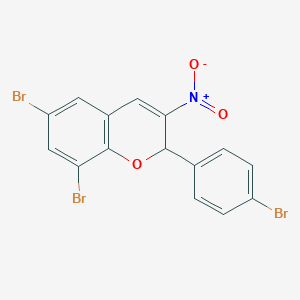![molecular formula C25H23F3N2O5S B607218 N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B607218.png)
N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Overview
Description
DT-061 is an orally bioavailable activator of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes. This compound has shown potential in the treatment of cancers driven by KRAS mutations and MYC oncogenes .
Scientific Research Applications
DT-061 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulation of protein phosphatase 2A and its role in cellular signaling pathways.
Biology: Employed in research to understand the mechanisms of cell cycle regulation, apoptosis, and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers driven by KRAS mutations and MYC oncogenes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein phosphatase 2A.
Mechanism of Action
DT-061 exerts its effects by selectively stabilizing specific holoenzymes of protein phosphatase 2A. This stabilization enhances the activity of protein phosphatase 2A, leading to the dephosphorylation of target proteins involved in oncogenic signaling pathways. The molecular targets include the B56α subunit of protein phosphatase 2A, which is crucial for the regulation of MYC and other oncoproteins .
Biochemical Analysis
Biochemical Properties
DT-061 interacts with the PP2A-B56α holoenzyme, a complex formed by all three subunits of PP2A . This interaction stabilizes the holoenzyme in its active state, thereby increasing the levels of B56α-containing PP2A . The stabilization of B56α-containing PP2A by DT-061 is achieved by binding the shared interface of the three subunits constituting the PP2A heterotrimer .
Cellular Effects
DT-061 has been reported to decrease cell viability in HCC827 and HCC3255 cell lines . It disrupts both the Golgi apparatus and the endoplasmic reticulum, and it affects lipid synthesis associated with these structures . DT-061 has also been visualized in cytoplasmic granules that co-localize with Golgi markers .
Molecular Mechanism
DT-061 exerts its effects at the molecular level by selectively stabilizing specific PP2A-B56 complexes . This stabilization leads to the dephosphorylation of selective substrates, such as the well-known oncogenic target c-Myc . The stabilization of B56α-containing PP2A by DT-061 is achieved by binding the shared interface of the three subunits constituting the PP2A heterotrimer .
Temporal Effects in Laboratory Settings
The effects of DT-061 have been observed over time in laboratory settings. For example, a significant increase in the levels of a certain compound was observed at early time points (1, 2, and 3 hours) after DT-061 treatment, followed by a return to basal levels by 12 hours post-treatment .
Metabolic Pathways
DT-061 is involved in the activation of the PP2A pathway . PP2A is a key regulator of multiple oncogenic kinase pathways, and its activity is suppressed in cancers either through overexpression of inhibitory proteins or through mutations in PP2A components .
Subcellular Localization
DT-061 has been visualized in cytoplasmic granules that co-localize with Golgi markers, suggesting a subcellular localization associated with the Golgi apparatus and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
DT-061 is synthesized through a series of chemical reactions involving the formation of a phenothiazine core structure. The synthetic route typically includes the following steps:
Formation of the Phenothiazine Core: This involves the cyclization of appropriate precursors under acidic conditions.
Functionalization: The phenothiazine core is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of DT-061 involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This is achieved through optimized reaction conditions, purification techniques, and quality control measures .
Chemical Reactions Analysis
Types of Reactions
DT-061 undergoes several types of chemical reactions, including:
Oxidation: DT-061 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the phenothiazine core.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the phenothiazine core, each with distinct chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
iHAP1: Another activator of protein phosphatase 2A, known for its ability to stabilize specific protein phosphatase 2A holoenzymes.
Uniqueness of DT-061
DT-061 is unique in its ability to selectively stabilize the B56α-containing holoenzymes of protein phosphatase 2A without causing significant off-target effects. This specificity makes it a promising candidate for targeted cancer therapy, particularly in cancers driven by KRAS mutations and MYC oncogenes .
properties
IUPAC Name |
N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGADVPRVLHHZ-ZHRMCQFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary objectives of the SMAP mission?
A1: The SMAP mission aims to enhance our understanding of the Earth's water, energy, and carbon cycles by providing global measurements of soil moisture and freeze/thaw state. [] These measurements have practical applications in weather forecasting, drought and flood monitoring, and agricultural management. [, ]
Q2: What measurement techniques does SMAP employ?
A2: SMAP utilizes both active and passive microwave remote sensing techniques. [, ] It carries an L-band radar and radiometer that share a rotating 6-meter mesh reflector antenna. [, ] The radar provides high-resolution measurements (3 km), while the radiometer offers high accuracy and coarser resolution (40 km). [, ]
Q3: What happened to the SMAP radar, and how did it affect the mission?
A3: Unfortunately, the SMAP radar experienced a hardware malfunction shortly after launch and became inoperable. [, ] Consequently, the mission lost its high-resolution soil moisture mapping capability. [, ]
Q4: How did the SMAP mission adapt to the radar failure?
A4: Despite the radar failure, the SMAP radiometer continued to collect data. [] To compensate for the loss of high-resolution data, the SMAP team developed enhanced products using techniques like Backus-Gilbert optimal interpolation and data fusion with other satellite missions like Sentinel-1. [, ]
Q5: What is the accuracy of SMAP soil moisture products?
A5: The SMAP radiometer-only soil moisture product (L2_SM_P) has a target accuracy of 0.04 m3/m3. [, ] Validation studies using ground-based measurements have shown that SMAP soil moisture products generally meet this accuracy requirement. [, ]
Q6: How does SMAP data compare to other satellite soil moisture products?
A6: SMAP soil moisture data have been compared with products from other missions like SMOS, Aquarius, ASCAT, and AMSR2. [, ] Overall, SMAP shows good agreement with these products, particularly SMOS, while some discrepancies exist depending on vegetation cover and regional characteristics. [, ]
Q7: What are some applications of SMAP data?
A7: SMAP data have numerous applications, including:
- Drought monitoring: SMAP data can be used to create drought indices and monitor drought conditions globally. [, ]
- Flood forecasting: SMAP soil moisture information can improve flood prediction by providing information about soil saturation levels. [, ]
- Agricultural monitoring: SMAP data can assist in monitoring crop water stress, irrigation needs, and yield forecasting. [, ]
- Weather forecasting: Assimilating SMAP soil moisture data into weather prediction models can enhance short-range forecasts of temperature and precipitation. []
Q8: What is the future of the SMAP mission?
A8: The SMAP mission has received extensions beyond its initial operational phase. [] The SMAP team continues to process and analyze data, develop improved algorithms, and explore new applications for SMAP observations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




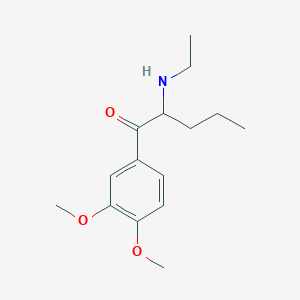
![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
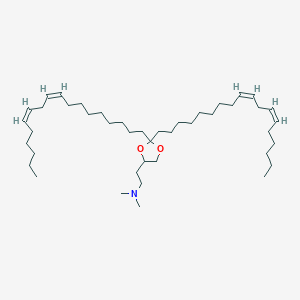
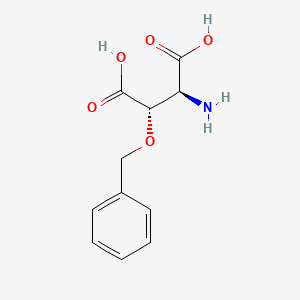
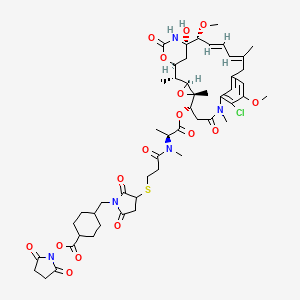


![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)
